molecular formula C15H22N2 B1521972 8-Benzyl-2,8-diazaspiro[4.5]decane CAS No. 336191-15-2

8-Benzyl-2,8-diazaspiro[4.5]decane

Cat. No. B1521972
M. Wt: 230.35 g/mol
InChI Key: MDBVTGGHEWEATH-UHFFFAOYSA-N
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Description

“8-Benzyl-2,8-diazaspiro[4.5]decane” is a chemical compound with the CAS Number: 336191-15-2 . It has a molecular weight of 230.35 . The IUPAC name for this compound is also 8-benzyl-2,8-diazaspiro[4.5]decane .


Molecular Structure Analysis

The InChI code for 8-Benzyl-2,8-diazaspiro[4.5]decane is 1S/C15H22N2/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15/h1-5,16H,6-13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Supramolecular Arrangements

8-Benzyl-2,8-diazaspiro[4.5]decane is involved in the study of supramolecular arrangements. For instance, the synthesis of derivatives like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and their crystallographic analysis helps in understanding the role of substituents in supramolecular arrangements. These compounds form structures like dimers and ribbons due to the interactions between hydantoin rings (Graus et al., 2010).

Synthesis and Structural Studies

Several studies focus on the synthesis of azaspiro[4.5]decane systems, which is crucial in understanding their chemical properties. For example, the synthesis of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decan-2-one provides insights into the stereochemical aspects of these compounds (Martin‐Lopez & Bermejo, 1998).

Fluorination Effects

The fluorination of cyclohexane-5-spirohydantoin derivatives, which are structurally similar to 8-Benzyl-2,8-diazaspiro[4.5]decane, has been studied to understand its impact on molecular structures. Research in this area highlights how fluorination affects intermolecular interactions and leads to different supramolecular architectures (Simić et al., 2021).

Soluble Epoxide Hydrolase Inhibitors

2,8-Diazaspiro[4.5]decane-based derivatives, closely related to 8-Benzyl-2,8-diazaspiro[4.5]decane, have been identified as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds show promising results in treating hypertension and demonstrate the potential therapeutic applications of diazaspiro[4.5]decane derivatives (Kato et al., 2013).

Conformational Studies

Understanding the conformational preferences of compounds like 8-Benzyl-2,8-diazaspiro[4.5]decane is crucial for their applications in drug discovery. For instance, the study of the structure of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione provides insights into the conformations these molecules can adopt, which is important for their pharmacological properties (Pardali et al., 2021).

Synthesis of Spiro Scaffolds

The synthesis of diazaspiro[4.5]decane scaffolds, which include the 8-Benzyl-2,8-diazaspiro[4.5]decane framework, is crucial for the development of new drug candidates. Novel methods for one-step synthesis of these scaffolds are being explored, significantly contributing to the field of medicinal chemistry (Li et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15/h1-5,16H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVTGGHEWEATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659674
Record name 8-Benzyl-2,8-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-2,8-diazaspiro[4.5]decane

CAS RN

336191-15-2
Record name 8-Benzyl-2,8-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-2,8-diazaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mallinger, S Crumpler, M Pichowicz… - Journal of medicinal …, 2015 - ACS Publications
WNT signaling is frequently deregulated in malignancy, particularly in colon cancer, and plays a key role in the generation and maintenance of cancer stem cells. We report the …
Number of citations: 75 pubs.acs.org

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